Cas no 1803598-73-3 (Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate)

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its structure features both Boc (tert-butoxycarbonyl) and ethyl carboxylate protecting groups, offering selective deprotection options for further functionalization. The pyrrolidine core provides a rigid scaffold, enhancing stereochemical control in synthetic routes. This compound is valued for its stability under standard conditions, facilitating handling and storage. Its compatibility with a range of reagents makes it suitable for multi-step syntheses, including peptide coupling and heterocycle formation. The Boc group ensures mild deprotection conditions, minimizing side reactions, while the ethyl ester allows for further derivatization via hydrolysis or transesterification.
Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate structure
1803598-73-3 structure
商品名:Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate
CAS番号:1803598-73-3
MF:C12H22N2O4
メガワット:258.314083576202
CID:4617238
PubChem ID:66758662

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
    • Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate
    • インチ: 1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
    • InChIKey: MZJWTYRYPRTYIG-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC)=O)CCC(NC(OC(C)(C)C)=O)C1

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM453045-1g
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%+
1g
$633 2023-01-01
Enamine
EN300-139290-0.1g
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%
0.1g
$144.0 2023-02-15
TRC
B442570-100mg
Ethyl 3-{[(tert-Butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3
100mg
$ 230.00 2022-06-07
Enamine
EN300-139290-0.25g
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%
0.25g
$206.0 2023-02-15
Aaron
AR01AD6U-1g
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%
1g
$731.00 2025-02-09
A2B Chem LLC
AV62170-250mg
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%
250mg
$252.00 2024-04-20
Aaron
AR01AD6U-100mg
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95%
100mg
$223.00 2025-02-09
Enamine
EN300-139290-100mg
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95.0%
100mg
$144.0 2023-09-30
Enamine
EN300-139290-250mg
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95.0%
250mg
$206.0 2023-09-30
Enamine
EN300-139290-1000mg
ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
1803598-73-3 95.0%
1000mg
$513.0 2023-09-30

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate 関連文献

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylateに関する追加情報

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate (CAS No. 1803598-73-3): A Comprehensive Overview

Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate (CAS No. 1803598-73-3) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an ester functionality. These features make it an attractive building block for the synthesis of complex molecules and drug candidates.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. This makes Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate particularly useful in multistep syntheses where the protection and deprotection of functional groups are critical steps. The pyrrolidine ring, on the other hand, provides conformational rigidity and can influence the biological activity of the final product.

Recent advancements in medicinal chemistry have highlighted the importance of Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. The researchers found that the pyrrolidine moiety plays a crucial role in enhancing the cell permeability and stability of the drug candidates, while the Boc group ensures that the amino functionality remains intact during synthesis.

In another study, scientists at a leading pharmaceutical company explored the use of Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are known to be involved in numerous disease pathways, making them attractive targets for drug discovery. The researchers reported that compounds derived from Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate showed high binding affinity and selectivity for their target proteins, suggesting potential applications in treating diseases such as Alzheimer's and Parkinson's.

The versatility of Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate extends beyond its use as a building block for drug discovery. It is also employed in the synthesis of chiral ligands for asymmetric catalysis, which is a crucial area in modern organic chemistry. Chiral ligands play a vital role in controlling the stereochemistry of reaction products, and Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate has been shown to be an effective precursor for generating highly enantioselective catalysts.

From a practical standpoint, the synthesis of Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate can be achieved through several well-established methods. One common approach involves the reaction of tert-butyloxycarbonyl chloride with pyrrolidine to form the Boc-protected amine, followed by esterification with ethyl chloroformate. This method yields high purity product with good yields, making it suitable for large-scale production.

In conclusion, Ethyl 3-{(tert-Butoxy)carbonylamino}pyrrolidine-1-carboxylate (CAS No. 1803598-73-3) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for developing novel therapeutics and chiral catalysts. As research in these areas continues to advance, the importance of this compound is likely to grow, further solidifying its position as a key player in modern chemical and pharmaceutical sciences.

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